molecular formula C37H37N3O4 B1241659 Unii-2K83jyy5S9

Unii-2K83jyy5S9

Cat. No.: B1241659
M. Wt: 587.7 g/mol
InChI Key: ZBOYHAZRFJBUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-1322 involves multiple steps, starting with the preparation of the core naphthamide structure. The key steps include:

Industrial Production Methods

Industrial production of F-1322 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

F-1322 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving F-1322 include:

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of F-1322, which can be further characterized and studied for their potential biological activities .

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying enzyme inhibition and reaction mechanisms.

    Biology: F-1322 has been used to investigate the role of thromboxane A2 synthase and 5-lipoxygenase in various biological processes, including inflammation and immune response.

    Medicine: The compound has shown promise in the treatment of respiratory diseases such as asthma and allergic rhinitis by inhibiting the production of inflammatory mediators.

    Industry: F-1322’s potential as a therapeutic agent has led to its investigation in pharmaceutical research and development.

Mechanism of Action

F-1322 exerts its effects by inhibiting thromboxane A2 synthase and 5-lipoxygenase, enzymes involved in the production of inflammatory mediators such as thromboxane A2 and leukotrienes. By inhibiting these enzymes, F-1322 reduces the production of these mediators, thereby alleviating inflammation and related symptoms. The compound also functions as a histamine antagonist, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

F-1322 can be compared with other thromboxane A2 synthase inhibitors and 5-lipoxygenase inhibitors, such as:

F-1322 is unique in its dual inhibition of both thromboxane A2 synthase and 5-lipoxygenase, as well as its histamine antagonist activity, making it a promising candidate for the treatment of inflammatory diseases .

Properties

Molecular Formula

C37H37N3O4

Molecular Weight

587.7 g/mol

IUPAC Name

N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-3-hydroxy-5-(pyridin-3-ylmethoxy)naphthalene-2-carboxamide

InChI

InChI=1S/C37H37N3O4/c41-34-24-32-30(14-7-15-35(32)43-26-27-9-8-18-38-25-27)23-33(34)37(42)39-19-22-40-20-16-31(17-21-40)44-36(28-10-3-1-4-11-28)29-12-5-2-6-13-29/h1-15,18,23-25,31,36,41H,16-17,19-22,26H2,(H,39,42)

InChI Key

ZBOYHAZRFJBUEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCNC(=O)C4=C(C=C5C(=C4)C=CC=C5OCC6=CN=CC=C6)O

Synonyms

F 1322
F-1322
N-(2-(4-(benzhydryloxy)piperidino)ethyl)-3-hydroxy-5-(3-pyridylmethoxy)-2-naphthamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.